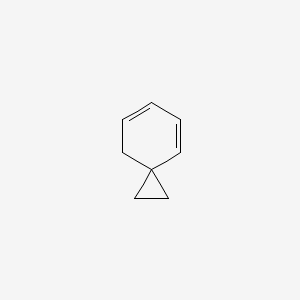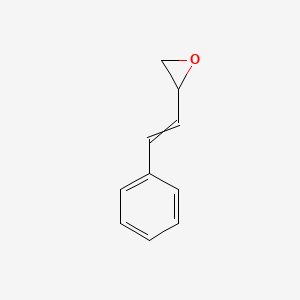
2-Chloro-3-(dimethylamino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(dimethylamino)propanenitrile is an organic compound with the molecular formula C₅H₉ClN₂ It is a nitrile derivative that contains both a chloro and a dimethylamino group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-(dimethylamino)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)propanenitrile with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(dimethylamino)propanenitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(dimethylamino)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines, leading to the formation of different substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) may be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: Corresponding amines.
Oxidation: Oxidized products, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-3-(dimethylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(dimethylamino)propanenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can engage in reduction or oxidation processes. These interactions can lead to the formation of new compounds with different properties and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propanenitrile: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloropropanenitrile: Lacks the dimethylamino group, reducing its potential for biological activity.
3-Chloro-2-(dimethylamino)propanenitrile: A positional isomer with different reactivity and properties.
Uniqueness
2-Chloro-3-(dimethylamino)propanenitrile is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
41447-84-1 |
|---|---|
Formule moléculaire |
C5H9ClN2 |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
2-chloro-3-(dimethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c1-8(2)4-5(6)3-7/h5H,4H2,1-2H3 |
Clé InChI |
QLSKVVDORCNODQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


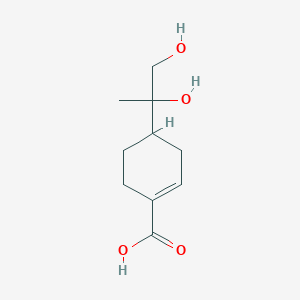
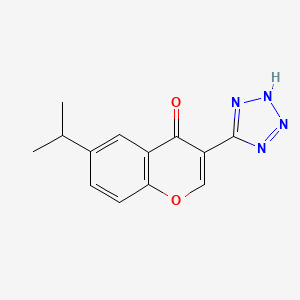


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
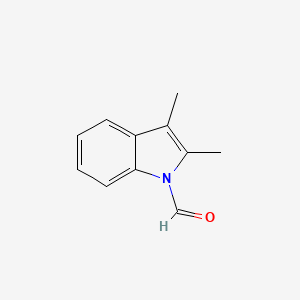
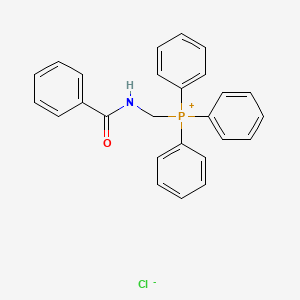
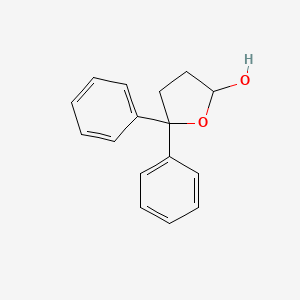
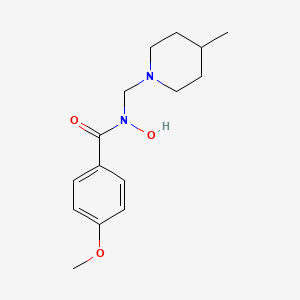
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

